molecular formula C15H17N3O4S B11160196 2-(1,3-benzodioxol-5-yloxy)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11160196
M. Wt: 335.4 g/mol
InChI Key: MAEMHBBMTBOQHO-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiadiazole intermediates through an amide bond formation, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions, altering its electronic properties.

    Substitution: Both aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, compounds with similar structures have been studied for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which can significantly affect its physical, chemical, and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O4S/c1-15(2,3)13-17-18-14(23-13)16-12(19)7-20-9-4-5-10-11(6-9)22-8-21-10/h4-6H,7-8H2,1-3H3,(H,16,18,19)

InChI Key

MAEMHBBMTBOQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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